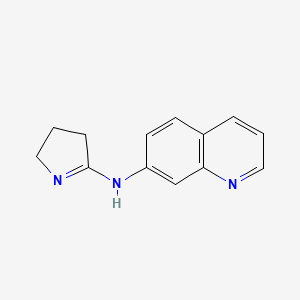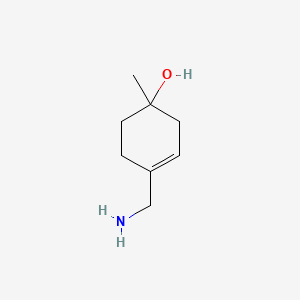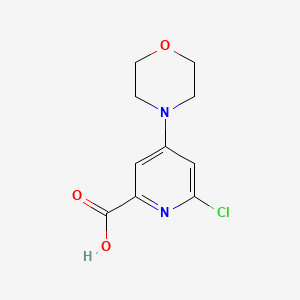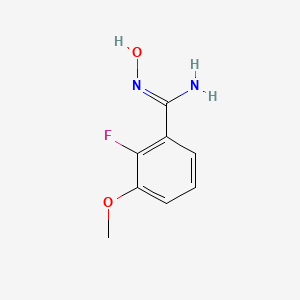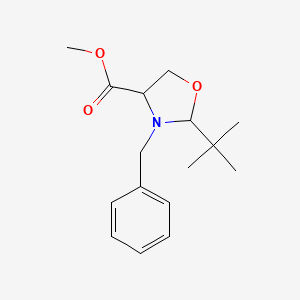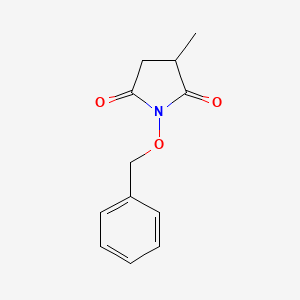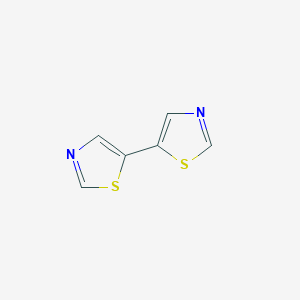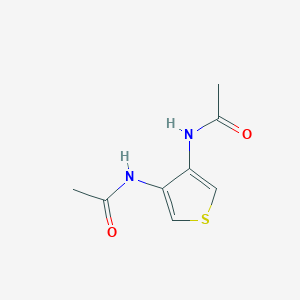
3-bromo-N-(2-methylpropyl)Benzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-methylpropyl)Benzeneethanamine is an organic compound with the molecular formula C12H18BrN. It is a derivative of benzeneethanamine, where a bromine atom is substituted at the third position of the benzene ring, and an N-(2-methylpropyl) group is attached to the ethanamine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-methylpropyl)Benzeneethanamine typically involves electrophilic aromatic substitution reactions. The bromination of benzeneethanamine can be achieved using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds through the formation of a benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from benzene derivatives.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-methylpropyl)Benzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the parent benzeneethanamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Benzeneethanamine.
Substitution: Various substituted benzeneethanamines depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-(2-methylpropyl)Benzeneethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-methylpropyl)Benzeneethanamine involves its interaction with specific molecular targets. The bromine atom and the N-(2-methylpropyl) group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine: The parent compound without the bromine and N-(2-methylpropyl) substitutions.
3-bromo-N-methylbenzeneethanamine: A similar compound with a methyl group instead of the N-(2-methylpropyl) group
Uniqueness
3-bromo-N-(2-methylpropyl)Benzeneethanamine is unique due to the presence of both the bromine atom and the N-(2-methylpropyl) group, which confer distinct chemical and physical properties.
Properties
CAS No. |
919347-78-7 |
|---|---|
Molecular Formula |
C12H18BrN |
Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-10(2)9-14-7-6-11-4-3-5-12(13)8-11/h3-5,8,10,14H,6-7,9H2,1-2H3 |
InChI Key |
ZXDVYWCFFXIAGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


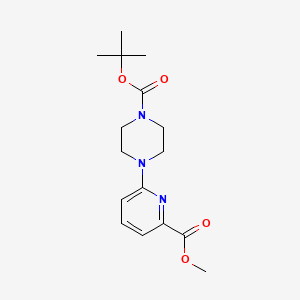
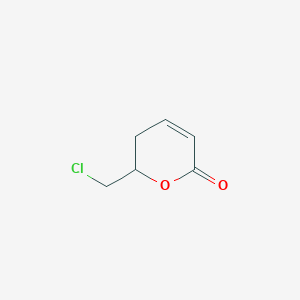
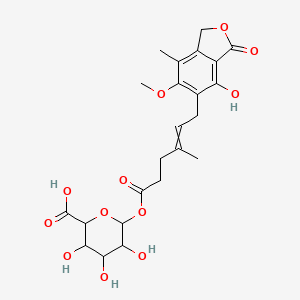
![tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B13893567.png)
